Product packaging for muscarinic toxin 2(Cat. No.:CAS No. 135541-77-4)

muscarinic toxin 2

Cat. No.: B1178710
CAS No.: 135541-77-4
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Description

Significance of Muscarinic Toxin 2 as a Research Probe

Muscarinic toxins, including MT2, have emerged as valuable tools for studying mAChRs due to their ability to interact with these receptors, often with a degree of subtype selectivity that was previously difficult to achieve with synthetic compounds. researchgate.netnih.gov While many natural ligands and early synthetic drugs showed limited selectivity among mAChR subtypes, toxins isolated from Dendroaspis venoms demonstrated the potential for higher affinity and selectivity. mdpi.com MT2, along with other muscarinic toxins like MT1, MT7, and MTα, has been used in research to investigate the pharmacological and functional properties of mAChR subtypes. researchgate.netnih.govresearchgate.net These toxins can act as competitive antagonists, allosteric modulators, or even potential agonists, providing diverse mechanisms for probing receptor function. researchgate.net The use of muscarinic toxins has been instrumental in advancing the understanding of mAChR distribution and function, particularly in studies employing techniques like radioligand binding and autoradiography.

Overview of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) and Subtypes

mAChRs are G protein-coupled receptors that mediate metabotropic responses to acetylcholine. researchgate.netmdpi.com The five subtypes (M1-M5) are encoded by distinct genes and exhibit both overlapping and discrete tissue distribution and physiological functions. bms.commdpi.commdpi.com Functionally, the mAChR subtypes can be broadly categorized based on their primary G protein coupling. The odd-numbered subtypes (M1, M3, and M5) preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium levels. mdpi.commdpi.commdpi.comguidetopharmacology.org The even-numbered subtypes (M2 and M4) predominantly couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. mdpi.commdpi.comguidetopharmacology.org M2 and M4 receptors can also activate G protein-coupled potassium channels, leading to membrane hyperpolarization. mdpi.com This differential coupling underlies the varied effects observed upon activation of different mAChR subtypes in various tissues. For example, M2 receptors are highly expressed in the heart and play a significant role in regulating heart rate, while M3 receptors are largely responsible for mediating smooth muscle contraction in the gastrointestinal tract. ebi.ac.ukmdpi.com M1 and M4 receptors are present in the central nervous system and are involved in functions like behavior and cognition. bms.com

Historical Context of Muscarinic Toxin Discovery from Dendroaspis Venoms

The discovery of muscarinic toxins from Dendroaspis venoms marked a significant step in the study of mAChRs. Prior to this, achieving high subtype selectivity with pharmacological agents was a major challenge. researchgate.netnih.govmdpi.com The pioneering work on muscarinic toxins began with the isolation of peptides from the venom of Dendroaspis angusticeps, the Eastern green mamba. researchgate.netmdpi.com Early studies identified toxins, including MT1 and MT2, that could displace muscarinic receptor ligands from rat cortex membranes, suggesting their interaction with mAChRs. mdpi.com These initial findings hinted at the potential for these toxins to discriminate between different mAChR subtypes. mdpi.com Further research, including studies using cloned receptor subtypes expressed in cell lines, confirmed that muscarinic toxins from Dendroaspis venoms indeed possess a high degree of subtype selectivity, in some cases up to 10,000-fold for a single subtype over others. The isolation and characterization of these toxins, including the determination of their amino acid sequences and disulfide bond arrangements, revealed their structural homology to other snake venom toxins like alpha-neurotoxins. nih.govjneurosci.org The identification of muscarinic toxins from Dendroaspis polylepis, the black mamba, further expanded the repertoire of available toxins with varying selectivity profiles, highlighting the diversity of these compounds within mamba venoms. nih.gov

Properties

CAS No.

135541-77-4

Molecular Formula

C13H23NO

Synonyms

muscarinic toxin 2

Origin of Product

United States

Origin and Biosynthesis of Muscarinic Toxin 2

Isolation and Characterization from Dendroaspis angusticeps (Eastern Green Mamba) Venom

Muscarinic toxin 2 was initially isolated and characterized from the venom of the Eastern green mamba (Dendroaspis angusticeps). capes.gov.br The venom of Dendroaspis species is a complex mixture containing numerous peptides and proteins, including various neurotoxins. creative-proteomics.com The isolation of specific components like MT2 typically involves multi-step chromatographic procedures. creative-proteomics.com

Early studies on D. angusticeps venom identified polypeptides that inhibited the binding of muscarinic receptor ligands. capes.gov.br this compound (initially referred to as MTX2) was among these isolated peptides. capes.gov.br Characterization involves determining its amino acid composition and sequence. capes.gov.br this compound is a peptide consisting of 65 or 66 amino acid residues, stabilized by four disulfide bridges. wikipedia.orgcore.ac.uk Its molecular weight is approximately 7076 to 7100 Da. wikipedia.orguniprot.org The three-dimensional structure of MT2 has been determined, revealing the characteristic three-finger fold common to a superfamily of snake toxins that act at cholinergic synapses. wikipedia.orgnih.gov

Comparative Analysis with Other Muscarinic Toxins from Dendroaspis Species

Muscarinic toxins are a group of peptides found exclusively in the venoms of Dendroaspis species, including the Eastern green mamba (D. angusticeps), black mamba (D. polylepis), and Western green mamba (D. viridis). core.ac.uk Several muscarinic toxins have been isolated from these venoms, and they share structural homology, containing 65 or 66 amino acids and four disulfide bonds, similar to other snake toxins like fasciculins and α-neurotoxins. core.ac.uk

Despite their structural similarities, muscarinic toxins from different Dendroaspis species and even within the same species exhibit varying degrees of selectivity for muscarinic receptor subtypes (m1 to m5). researchgate.netnih.gov For instance, MT2 from D. angusticeps has shown selectivity for m2 receptors in some studies, fully blocking the binding of certain ligands, while having less effect on other subtypes. uniprot.org However, other research indicates MT2 may have selectivity for M1 and M4 receptors, with less effect on M2 and M3. wikipedia.org MT7, another muscarinic toxin from D. angusticeps, is known for its high selectivity and potency as an antagonist for the m1 muscarinic receptor subtype. researchgate.netlatoxan.com

Comparative sequence analysis of these toxins has identified specific regions, such as residues 31-33, that are crucial for determining subtype selectivity. nih.gov For example, a difference in this region between MT alpha from D. polylepis and MT4 from D. angusticeps leads to a pronounced shift in their receptor selectivity profiles. nih.gov

A comparison of properties of some muscarinic toxins from Dendroaspis species is presented below:

Toxin NameSource SpeciesAmino Acid CountDisulfide BondsApproximate MW (Da)Primary Receptor Selectivity (Reported)
This compound (MT2)D. angusticeps65 or 6647076 - 7100m2 (some studies), M1 and M4 (other studies) wikipedia.orguniprot.org
Muscarinic Toxin 1 (MT1)D. angusticeps65 or 664~7000-7600m1 core.ac.ukjneurosci.org
Muscarinic Toxin 7 (MT7)D. angusticeps654Not specifiedm1 (highly selective antagonist) researchgate.netlatoxan.com
MT alphaD. polylepis65 or 664Not specifiedHigh affinity for all subtypes (less selective than D. angusticeps toxins) nih.gov
MT betaD. polylepis65 or 664Not specifiedLow affinity for m1, m2; intermediate for m3, m4, m5 (B69691) nih.gov

Purification Methodologies for Muscarinic Toxins in Research Settings

The purification of muscarinic toxins from crude snake venom is a critical step to obtain highly pure peptides for structural and functional studies. Given the complexity of venom composition, multiple chromatographic techniques are typically employed in a sequential manner. creative-proteomics.com A common strategy involves initial group separation followed by further resolution of individual toxins.

Gel Filtration Chromatography

Gel filtration chromatography, also known as size exclusion chromatography, is often used as a primary step in the fractionation of snake venoms. creative-proteomics.comnih.gov This technique separates components based on their size. Since muscarinic toxins are relatively small peptides with molecular weights typically in the range of 7000-7600 Da, gel filtration is effective in separating them from larger proteins and smaller molecules present in the crude venom. This step yields a fraction enriched in peptides of the approximate size of muscarinic toxins.

Ion-Exchange Chromatography

Ion-exchange chromatography is frequently used after gel filtration to further purify muscarinic toxins. creative-proteomics.com This method separates peptides based on their net charge, which is influenced by their amino acid composition and the pH of the mobile phase. creative-proteomics.com Muscarinic toxins often have basic properties, making cation-exchange chromatography a suitable choice. By controlling the buffer conditions and applying a salt gradient, different toxins with distinct charges can be eluted separately. mdpi.com For example, cation exchange on Bio-Rex 70 has been used, where muscarinic toxins pass through while many other components are retarded. Subsequent cation exchange steps with varying gradients can further resolve individual muscarinic toxins.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique widely used as a final purification step for muscarinic toxins, providing high resolution separation. creative-proteomics.commdpi.com RP-HPLC separates peptides based on their hydrophobicity. mdpi.com The peptide sample is loaded onto a stationary phase that is non-polar (commonly C4 or C18 silica (B1680970) columns). mdpi.comnih.gov Elution is typically performed using a gradient of increasing organic solvent concentration (such as acetonitrile) in an acidic aqueous buffer (like trifluoroacetic acid). jneurosci.orgnih.gov Different muscarinic toxins, even those with very similar structures, can be separated based on subtle differences in their hydrophobic properties, resulting in highly purified individual toxins. jneurosci.org The elution is monitored by UV absorbance, typically at 214 nm or 280 nm. nih.govnih.gov

The combination of these chromatographic techniques allows for the isolation of individual muscarinic toxins, including this compound, from the complex mixture of snake venom, enabling detailed research into their structure and function. creative-proteomics.com

Molecular and Structural Characteristics of Muscarinic Toxin 2

Classification as a Three-Finger Toxin (3FTX) Family Member

Muscarinic toxin 2 is classified as a member of the three-finger toxin (3FTX) superfamily. wikipedia.orgwikipedia.org This large superfamily comprises small proteins, typically ranging from 60 to 74 amino acid residues, found predominantly in the venom of elapid snakes. wikipedia.orgplos.org The defining characteristic of 3FTXs is their conserved tertiary structure, which consists of three beta-strand loops extending from a compact hydrophobic core. wikipedia.orgplos.org This structural motif is often likened to a hand with three fingers. wikipedia.org The 3FTX fold is stabilized by a conserved set of four disulfide bonds within the core region. wikipedia.orgplos.org Muscarinic toxins, including MT2, represent a smaller class within the 3FTX family that specifically targets muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.org

Polypeptide Architecture and Disulfide Bridge Topologies

This compound is a small peptide composed of 65 amino acid residues. wikipedia.orgnih.gov Its molecular weight is approximately 7076 to 7189.15 Daltons. wikipedia.orgrcsb.orgpdbj.org The polypeptide chain folds into the characteristic three-finger structure. wikipedia.orgwikipedia.org A critical feature of this architecture is the presence of disulfide bridges, which are essential for maintaining the protein's stable three-dimensional fold. wikipedia.org MT2 contains four conserved disulfide bonds, a hallmark of most 3FTXs. wikipedia.orgplos.orgnih.gov These disulfide bonds are formed between specific cysteine residues within the polypeptide sequence. The sequence of this compound from Dendroaspis angusticeps has been determined, revealing the arrangement of these cysteine residues and thus the topology of the disulfide bridges. nih.govrcsb.orggpcrdb.org

The amino acid sequence of this compound (UniProtKB: P18328) is: LTCVTTKSIGGVTTEDCPAGQNVCFKRWHYVTPKNYDIIKGCAATCPKVDNNDPIRCCGTDKCND. rcsb.org

Based on the conserved nature of 3FTXs and the sequence, the disulfide bridges in MT2 are expected to link cysteine residues in a specific pattern, typically Cys1-Cys4, Cys2-Cys5, Cys3-Cys6, and Cys7-Cys8, corresponding to the conserved cysteine positions in the 3FTX fold.

Structural Homologies with Other Snake Neurotoxins (e.g., α-Neurotoxins, K-Neurotoxins, Fasciculins)

This compound shares structural homology with other members of the 3FTX superfamily found in snake venoms, despite differences in their pharmacological targets. wikipedia.orgnih.gov This shared structural scaffold includes the conserved three-finger fold and the pattern of disulfide bonds. wikipedia.orgplos.org

α-Neurotoxins: These toxins primarily target nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction. wikipedia.orgwikipedia.org While α-neurotoxins share the 3FTX fold and typically have four conserved disulfide bonds, long-chain α-neurotoxins possess an additional disulfide bond in the second loop. plos.orgwikipedia.org Short-chain α-neurotoxins are closer in length to muscarinic toxins, typically 60-62 residues, and have the four core disulfide bonds. wikipedia.org Despite the structural similarities, the specific amino acid residues and loop conformations involved in receptor binding differ between muscarinic toxins and α-neurotoxins, accounting for their distinct target selectivity. nih.govwikipedia.org

κ-Neurotoxins: These 3FTXs also target neuronal nAChRs. wikipedia.orgrcsb.org Like other 3FTXs, they exhibit the characteristic three-finger fold stabilized by disulfide bonds. rcsb.org Structural studies of κ-bungarotoxin, a κ-neurotoxin, have revealed its three main-chain loops and the arrangement of disulfide bonds. rcsb.org While sharing the common 3FTX architecture with MT2, κ-neurotoxins have evolved to interact specifically with neuronal nAChR subtypes. rcsb.org

Fasciculins: These are another class of 3FTXs found in mamba venoms that inhibit acetylcholinesterase (AChE). wikipedia.orglatoxan.com Fasciculins also possess the three-finger fold and typically contain four disulfide bridges. latoxan.comjpionline.org Although they share the structural scaffold with muscarinic toxins, their surface properties and loop structures are adapted for high-affinity binding to the active site of AChE, a target distinct from muscarinic receptors. latoxan.comjpionline.org

The structural homology among these different classes of snake neurotoxins highlights the versatility of the 3FTX fold as a scaffold for developing toxins with diverse pharmacological activities and target specificities. wikipedia.orgplos.org

Advanced Structural Elucidation Techniques for this compound

The three-dimensional structure of this compound has been extensively studied using advanced structural biology techniques, providing detailed insights into its folded state and dynamics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the solution structure of this compound. latoxan.comresearchgate.net NMR studies provide information about the protein's conformation and dynamics in a solution environment, which is closer to physiological conditions. nih.govmdpi.com Early NMR studies on muscarinic toxins, including MT2, contributed to establishing their three-finger fold structure. latoxan.comresearchgate.net NMR can also reveal the flexibility of different regions of the toxin, such as the loops, which are often involved in receptor interactions. nih.govmdpi.com

X-ray Crystallography

X-ray crystallography has been a crucial technique for obtaining high-resolution structures of this compound in a crystalline state. rcsb.orgpdbj.orgresearchgate.netnih.govrcsb.orgnih.govplos.org The crystal structure of this compound from Dendroaspis angusticeps has been determined at resolutions as high as 1.5 Angstroms (Å). rcsb.orgpdbj.orgrcsb.org These high-resolution structures provide precise details about the positions of individual atoms, the conformation of the polypeptide backbone, the side-chain orientations, and the exact topology of the disulfide bonds. rcsb.orgpdbj.orgrcsb.org Crystallization of MT2 has been achieved using methods like vapor diffusion. nih.gov The analysis of the crystal structure confirms the characteristic three-finger fold and provides a static model of the toxin's structure. rcsb.orgpdbj.orgresearchgate.net

Table 1: Crystallographic Data for this compound (PDB ID: 1FF4)

PropertyValueSource
Experimental MethodX-RAY DIFFRACTION rcsb.orgpdbj.orgrcsb.org
Resolution1.50 Å rcsb.orgpdbj.orgrcsb.org
R-Value Work0.205 rcsb.orgrcsb.org
R-Value Free0.244 rcsb.orgrcsb.org
OrganismDendroaspis angusticeps rcsb.orgpdbj.org
Deposited Residue Count65 rcsb.org
Unique protein chains1 rcsb.orgpdbj.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are valuable tools used in conjunction with experimental data to understand the structural properties and behavior of this compound, particularly its interactions with receptors. nih.govnih.govmsu.rutandfonline.com Homology modeling can be used to build 3D models of toxins based on known structures of related 3FTXs. tandfonline.com Molecular docking studies predict the likely binding poses of MT2 to its receptor targets. nih.govnih.govmsu.rutandfonline.com Molecular dynamics simulations extend these analyses by simulating the movement and flexibility of the toxin and its receptor over time, providing insights into conformational changes, the stability of the toxin-receptor complex, and the dynamics of specific loops involved in binding. nih.govnih.govmsu.rutandfonline.com These computational approaches complement experimental techniques by offering a dynamic perspective on the toxin's structure and its interactions at a molecular level. nih.govnih.govtandfonline.com

Interaction and Selectivity with Muscarinic Acetylcholine Receptor Subtypes

Differential Binding Affinities of Muscarinic Toxin 2 for mAChR Subtypes (M1-M5)

Studies investigating the binding of this compound to mAChR subtypes have revealed differential affinities. MT2 appears to possess high selectivity for the M2 receptor subtype. core.ac.uk Early research using 125I-labeled MT2 on synaptosomal membranes from bovine cerebral cortex reported an equilibrium dissociation constant (Kd) of 14 nM. oup.com It is noted that MT2's stability can influence observed affinities in experimental preparations. oup.com While MT2's primary reported selectivity is for M2 receptors, muscarinic toxins from Dendroaspis angusticeps venom, including MT2, have been suggested to discriminate among mAChR subtypes and potentially target M1 and M4 receptors while showing lower affinity for others, indicating a complex interaction profile across the receptor family. mdpi.com

Receptor Subtype Selectivity Profile of this compound (e.g., M2 Receptor Preference)

The selectivity profile of this compound is characterized by a notable preference for the M2 receptor subtype. core.ac.uk This selectivity, observed in studies utilizing preparations like rat brain cortex, distinguishes MT2 from other muscarinic toxins which may show selectivity for different subtypes, such as MT7 for M1 or MT3 for M4 receptors. researchgate.netcore.ac.ukmdpi.comcapes.gov.brnih.gov This M2 preference makes MT2 a useful pharmacological agent for probing the specific functions and distribution of this receptor subtype, which is predominantly coupled to Gi/o proteins and involved in inhibitory signaling pathways. mdpi.comnih.govguidetopharmacology.orgnih.govmdpi.comnih.gov

Kinetic Aspects of this compound-mAChR Interactions

The interaction between this compound and mAChRs, particularly the M2 subtype, is not a simple one-step binding process but involves more complex kinetics.

Two-Step Binding Mechanism

Evidence suggests that the binding of this compound to muscarinic receptors in rat brain cortex follows a mechanism comprising at least two distinct steps. researchgate.netcore.ac.uk This is in contrast to some other toxins or ligands that may exhibit single-step binding. researchgate.net The two-step mechanism involves an initial interaction followed by a slower conformational change or isomerization of the toxin-receptor complex. researchgate.netcore.ac.uk

Association and Dissociation Rates

Kinetic ParameterValue (Rat Brain Cortex)Unit
KT (First Step)1.4 ± 0.3µM
ki (Isomerization)5.0 ± 0.4min-1

Note: The ki value of 5.0 ± 0.4 min-1 is equivalent to approximately 8.3 x 10-4 s-1. researchgate.netcore.ac.uk

Localization of Interaction Sites on mAChRs

The site on the muscarinic acetylcholine (B1216132) receptor where this compound binds is distinct from the site where the endogenous neurotransmitter acetylcholine or orthosteric ligands bind.

Allosteric versus Orthosteric Binding Modalities

This compound interacts with mAChRs through an allosteric binding modality rather than binding to the orthosteric site. core.ac.uk Evidence for this includes the observation that MT2 does not compete directly with orthosteric radioligands like [3H]NMS for the same binding site. core.ac.uk Allosteric sites are topographically separate from the orthosteric site and are typically located in regions such as the extracellular loops or transmembrane helices of the receptor. nih.govfrontiersin.orgguidetopharmacology.orgdoria.firesearchgate.netcapes.gov.br Binding to an allosteric site can modulate the affinity and/or efficacy of ligands binding to the orthosteric site. nih.govfrontiersin.org The slow onset of the effect of MT2 and its dependence on a conformational change further support an allosteric mechanism of action. core.ac.uk The high sequence conservation of the orthosteric site across mAChR subtypes makes it difficult for ligands binding to this site to achieve high subtype selectivity; in contrast, allosteric sites tend to be less conserved, providing a basis for the subtype selectivity observed with toxins like MT2. mdpi.comnih.govfrontiersin.orgguidetopharmacology.org

Identification of Extracellular Loop Regions Involved in Binding

Research on muscarinic toxins, including studies on MT7 and other related three-finger toxins that interact with mAChRs, has highlighted the critical role of the receptor's extracellular loops in toxin binding. mdpi.comnih.govnih.govdoria.fi Specifically, the second and third extracellular loops (ECL2 and ECL3) of the muscarinic receptors have been identified as critically involved in the binding of these peptide toxins. mdpi.comnih.govnih.gov Studies using chimeric receptors, where extracellular loops from different mAChR subtypes are exchanged, have demonstrated that the sequence and structure of these loops are major determinants of toxin binding affinity and selectivity. nih.govnih.gov For instance, mutations in ECL2 and ECL3 of the M5 (B69691) receptor allowed it to gain the ability to bind MT7, which typically has high affinity for M1 receptors. mdpi.com These findings underscore the importance of the extracellular loop regions as key interaction sites for muscarinic toxins.

Structure-Activity Relationships Governing this compound Selectivity

The selectivity of muscarinic toxins for different mAChR subtypes is governed by specific structural features of the toxin and complementary regions on the receptor. Structure-activity relationship (SAR) studies aim to identify the molecular determinants responsible for these differential interactions. For muscarinic toxins, the three-finger fold structure provides a scaffold, with the protruding loops being primary candidates for interacting with the receptor's extracellular domains. mdpi.comoup.com Variations in the amino acid sequences and conformations of these loops among different muscarinic toxins contribute to their distinct binding profiles and subtype selectivity. oup.comnih.gov

Role of Specific Amino Acid Residues (e.g., Lysine 34, Arginine Residues in Loop II)

Specific amino acid residues within the loops of muscarinic toxins play crucial roles in their interaction with mAChRs and their subtype selectivity. For example, in MT7, the positively charged Arg-34 residue located in the central loop II is considered a major determinant for its high affinity towards the human M1 mAChR. nih.govnih.gov Similarly, studies on a weak toxin (WTX) from Naja kaouthia, which interacts allosterically with mAChRs, found that positively charged arginine residues in its flexible loop II were crucial for interactions with M1, M2, and M3 receptor subtypes. nih.govnih.gov

Regarding this compound specifically, Lysine 34 is located at the narrow tip of the very protruding loop II. oup.com While the direct role of Lysine 34 in the selectivity of MT2 is not as extensively documented as Arg-34 in MT7 in the provided results, the prominence of this residue in loop II, a region known to be critical for receptor interaction in related toxins, suggests its potential involvement in MT2's binding characteristics and selectivity for M1 receptors. The presence of positively charged residues in loop II appears to be a common feature among some muscarinic toxins that interact with mAChRs. oup.comnih.govnih.govnih.gov

Molecular Mechanisms of Muscarinic Toxin 2 Action at the Cellular Level

Classification of Muscarinic Toxin 2 as Agonist, Antagonist, or Allosteric Modulator

Muscarinic toxins, including MT2, have been characterized as competitive antagonists, allosteric modulators, and potential agonists. researchgate.net MT2 is reported to bind irreversibly to M1 muscarinic acetylcholine (B1216132) receptors and exhibits a slightly weaker effect on M3 receptors. latoxan.com While some muscarinic toxins act selectively as antagonists or agonists, others function as allosteric modulators. researchgate.netnih.gov Allosteric modulators bind to a site distinct from the orthosteric binding site (where acetylcholine binds) and alter the receptor's conformation, thereby influencing the binding or action of the orthosteric agonist. guidetopharmacology.orgmdpi.com MT7, another muscarinic toxin, is known as a potent and specific allosteric modulator of the human M1 muscarinic receptor. researchgate.net

G Protein Coupling Modulation by this compound

Muscarinic receptors primarily signal through coupling with heterotrimeric G proteins. mdpi.comnih.gov The five muscarinic receptor subtypes are classically divided into two groups based on their preferential coupling to specific G protein families. guidetopharmacology.orgmdpi.commdpi.com

Gq/11 Pathway (M1, M3, M5 (B69691) Receptor Coupling)

The M1, M3, and M5 muscarinic receptor subtypes preferentially couple to the Gq/11 family of G proteins. guidetopharmacology.orgmdpi.commdpi.com Activation of these receptors leads to the activation of phospholipase C (PLC), primarily the β isoforms, via the α subunit of Gq/11. nih.govmdpi.commdpi.com This coupling is generally insensitive to pertussis toxin. nih.govmdpi.comcapes.gov.br While M1, M3, and M5 receptors predominantly couple to Gq/11, interactions with other G proteins, including Gi, Go, and Gs, can also be observed, particularly when receptors are expressed at certain levels. capes.gov.br

Gi/o Pathway (M2, M4 Receptor Coupling)

The M2 and M4 muscarinic receptor subtypes predominantly couple to the Gi/o family of G proteins. guidetopharmacology.orgmdpi.commdpi.com This coupling is sensitive to pertussis toxin, which inactivates Gi and Go proteins by ADP-ribosylation. nih.govmdpi.comumich.edu Activation of M2 and M4 receptors primarily leads to the inhibition of adenylyl cyclase activity. wikipedia.orgmdpi.com However, M2 and M4 receptors can also weakly couple to PLC in some cell types when expressed at high levels, mediated by pertussis toxin-sensitive G proteins. pnas.org The Gβγ subunits released from Gi or Go can also directly activate inwardly rectifying potassium channels (GIRKs). nih.govmdpi.com

Downstream Intracellular Signaling Pathway Modulation

Activation of muscarinic receptors triggers a variety of downstream intracellular signaling cascades depending on the coupled G protein and the specific receptor subtype. mdpi.com

Regulation of Adenylyl Cyclase Activity and Cyclic AMP Production

Adenylyl cyclase is an enzyme responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger. citius.technology M2 and M4 receptors, through their coupling to Gi/o proteins, typically inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. wikipedia.orgmdpi.comcitius.technology This is considered a standard mechanism for decreasing cAMP. pnas.org However, the regulation of cAMP levels by muscarinic receptors is complex and can vary depending on the cell type and the specific combination of signaling proteins present. pnas.orgpnas.org Gq-coupled receptors (M1, M3, M5) can also influence cAMP levels. For instance, in some cell types, the increase in intracellular Ca2+ resulting from PLC activation can activate calmodulin-sensitive adenylyl cyclases, potentially increasing cAMP. pnas.orgpnas.org Conversely, in other cells, increased Ca2+ can activate phosphodiesterases that hydrolyze cAMP, leading to decreased levels. pnas.orgpnas.org Furthermore, under certain conditions, even Gi- and Gq-coupled receptors can "ectopically" couple to Gs, the G protein that stimulates adenylyl cyclase, leading to increased cAMP levels. pnas.orgpnas.org M1, M3, and M5 receptors have also been shown to stimulate adenylyl cyclase in some cell lines. citius.technology The M2 receptor has also been shown to directly activate Gs subunits in some cell lines, resulting in cAMP synthesis stimulation. citius.technology

Activation of Phospholipase C and Phosphoinositide Hydrolysis

The M1, M3, and M5 muscarinic receptor subtypes primarily activate phosphoinositide-specific phospholipase C (PI-PLC) through coupling with Gq/11 proteins. nih.govmdpi.comcapes.gov.br This activation stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.govcapes.gov.br The hydrolysis of PIP2 yields two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 mobilizes Ca2+ from intracellular stores, increasing cytosolic free Ca2+ concentrations. nih.gov DAG activates protein kinase C (PKC), a calcium- and phospholipid-dependent enzyme. nih.gov These downstream effects of PLC activation mediate various cellular responses. nih.gov While M1, M3, and M5 receptors are the primary mediators of this pathway, M2 and M4 receptors can also weakly stimulate PLC activity, typically via pertussis toxin-sensitive G proteins and Gβγ subunits, particularly when highly expressed. nih.govpnas.org Stimulation of phospholipase D, which hydrolyzes phosphatidylcholine, can also occur in response to muscarinic receptor activation, contributing to a secondary rise in DAG. nih.govnih.gov

Intracellular Calcium Mobilization Dynamics

Activation of Gq/G11-coupled muscarinic receptors (M1, M3, and M5) by agonists leads to the generation of IP3, which binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). mdpi.comoncotarget.com This mobilization of Ca2+ from intracellular stores is a key event in the downstream signaling of these receptor subtypes and can lead to a rapid and transient increase in cytosolic calcium concentration. mdpi.comoncotarget.com

Research indicates that this compound can induce increases in intracellular Ca2+ levels by activating M1, M3, and M5 muscarinic receptors. nih.gov Studies using Chinese Hamster Ovary (CHO) cells stably transfected with individual muscarinic receptor subtypes have demonstrated that MT2 can cause significant and concentration-dependent increases in intracellular Ca2+ through M1 receptor activation at concentrations above 100 nM. nih.gov Agonist activity was also observed at M3 receptors, with increases in intracellular Ca2+ seen at concentrations ranging from 25 to 800 nM, although the responses were not strictly concentration-dependent. nih.gov Furthermore, MT2 at higher concentrations (800-1600 nM) also caused significant increases in intracellular Ca2+ in CHO cells expressing the M5 muscarinic receptor subtype. nih.gov

These findings highlight that MT2's agonist action on M1, M3, and M5 receptors directly impacts intracellular calcium dynamics through the canonical Gq/G11-PLC-IP3 pathway, leading to the mobilization of calcium from internal stores. nih.govmdpi.comoncotarget.com The extent and concentration dependence of this calcium mobilization can vary depending on the specific receptor subtype activated and the concentration of MT2. nih.gov

Table 1: this compound Agonist Activity and Intracellular Ca2+ Mobilization in CHO Cells

Muscarinic Receptor SubtypeMT2 Concentration Range (nM)Effect on Intracellular Ca2+Reference
M1> 100Significant increase nih.gov
M325 - 800Increase (intermittent) nih.gov
M5800 - 1600Significant increase nih.gov

Modulation of Ion Channel Activity (e.g., K+ Channels, Ca2+ Channels)

Muscarinic receptors can modulate the activity of various ion channels, influencing neuronal excitability and other cellular functions. ucl.ac.ukjnmjournal.org M2 and M4 receptors, primarily coupled to Gi/Go proteins, are known to directly activate inward rectifying potassium channels (Kir3 or GIRK channels), leading to membrane hyperpolarization. ucl.ac.uk They can also inhibit voltage-gated calcium channels, particularly those of the CaV2 family, which can reduce neurotransmitter release. ucl.ac.uknih.gov M1, M3, and M5 receptors, through Gq/G11 signaling and the resulting increase in intracellular Ca2+ and activation of protein kinase C (PKC), can also indirectly modulate various ion channels, including calcium-activated potassium channels and certain types of calcium channels. mdpi.comucl.ac.uknih.govahajournals.org

While MT2 is primarily characterized by its agonist activity at M1, M3, and M5 receptors, its impact on ion channel activity is likely mediated through the downstream signaling pathways activated by these receptors. nih.gov Activation of M1, M3, or M5 receptors by MT2 can lead to increased intracellular calcium, which can in turn activate calcium-sensitive ion channels, such as certain potassium channels. ucl.ac.uknih.gov Additionally, the activation of PLC by these receptors generates DAG, which can activate PKC, further contributing to ion channel modulation. mdpi.comnih.gov

Although binding studies suggest MT2 has little effect on M2 and M4 receptors, which are the primary subtypes known for direct modulation of Kir3 and inhibition of CaV2 channels via Gi/Go proteins, the functional studies showing MT2 agonist activity at M3 and M5 indicate that MT2 can indirectly influence ion channel activity through the Gq/G11 pathway. wikipedia.orgnih.govucl.ac.uk For instance, M3 receptor activation can lead to complex modulation of calcium channels and potassium channels through both Gq/11-dependent pathways and potential interactions with M2 receptors. nih.gov Therefore, MT2's effects on ion channels are likely a consequence of the signaling cascades initiated by its binding to and activation of M1, M3, and M5 receptor subtypes. nih.gov

Effects on Receptor Trafficking and Internalization Mechanisms

Agonist binding to GPCRs, including muscarinic receptors, often triggers processes of desensitization and internalization. mdpi.comnih.gov Receptor internalization, or endocytosis, involves the movement of receptors from the cell surface into intracellular compartments, such as endosomes. nih.govplos.org This process plays a crucial role in regulating the number of receptors available at the plasma membrane and can influence the duration and intensity of cellular signaling. plos.orgnih.gov Different muscarinic receptor subtypes can utilize distinct pathways for internalization. nih.govmdpi.comnih.gov

This compound, as an agonist at M1, M3, and M5 receptors, would be expected to induce the internalization of these receptor subtypes upon binding. nih.gov Agonist-induced internalization is a common mechanism for terminating signaling and facilitating receptor resensitization or degradation. nih.govplos.org

Agonist-Induced Receptor Endocytosis Pathways

Agonist-induced endocytosis of muscarinic receptors can occur through various pathways, with the clathrin-mediated pathway being a prominent mechanism for many GPCRs. nih.govplos.org This process involves the recruitment of adapter proteins, such as beta-arrestins, which link the phosphorylated receptor to the clathrin machinery, leading to the formation of clathrin-coated vesicles that bud off from the plasma membrane. nih.govmdpi.com Dynamin, a large GTPase, is also typically involved in the scission of these vesicles from the membrane. nih.govmdpi.com

While the internalization of M1, M3, and M5 receptors has been shown to be largely dependent on clathrin and dynamin, the specific involvement of these pathways can vary depending on the cell type and receptor subtype. mdpi.comnih.gov As MT2 acts as an agonist at M1, M3, and M5 receptors, its binding would be expected to initiate the typical internalization pathways associated with these subtypes, likely involving receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of beta-arrestins. mdpi.comnih.govmdpi.com

Distinctive Endocytic Dynamics of M2 Receptors

The endocytic dynamics of the M2 muscarinic receptor have been noted to differ from those of other muscarinic subtypes. mdpi.comnih.govmdpi.com While the internalization of M1, M3, and M5 receptors is generally considered to be clathrin- and dynamin-dependent, the M2 receptor has, in some studies, been suggested to internalize through clathrin-independent pathways. nih.govmdpi.comnih.gov However, other research indicates that M2 receptor endocytosis upon agonist stimulation does require clathrin, suggesting an atypical clathrin-mediated pathway. nih.govmdpi.com The M2 receptor internalization also involves beta-arrestins and the small GTPase ARF6. mdpi.comnih.govmdpi.com

A key distinction of the M2 receptor is its limited recycling back to the plasma membrane after internalization in many cell types; instead, it is often targeted for degradation. mdpi.com This contrasts with other subtypes like M1, which can rapidly recycle to the cell surface. mdpi.commolbiolcell.org

Given that binding studies indicate this compound has little effect on M2 receptors, it is unlikely that MT2 directly induces or significantly modulates the distinctive endocytic dynamics of the M2 receptor. wikipedia.orguniprot.org MT2's influence on receptor trafficking and internalization is primarily exerted through its agonist activity on M1, M3, and M5 receptors, triggering their respective internalization pathways. nih.gov

Table 2: Endocytosis Characteristics of Muscarinic Receptor Subtypes

Muscarinic Receptor SubtypePrimary G Protein CouplingTypical Internalization PathwayRecycling to Plasma MembraneReference
M1Gq/G11Clathrin-dependentYes mdpi.comnih.govmolbiolcell.org
M2Gi/GoAtypical Clathrin-mediatedLimited/Degradation mdpi.comnih.govmdpi.com
M3Gq/G11Clathrin-dependentYes mdpi.comnih.gov
M4Gi/GoClathrin-dependentYes nih.gov
M5Gq/G11Clathrin-dependentYes mdpi.comnih.gov

Applications of Muscarinic Toxin 2 in Advanced Receptor Research

Utility as a Highly Selective Pharmacological Tool for mAChR Subtype Discrimination

One of the primary applications of muscarinic toxin 2 is its use as a pharmacological tool to discriminate between mAChR subtypes. While many natural muscarinic ligands lack selectivity among the five subtypes (M1-M5), toxins from Dendroaspis snakes, including MT2, have demonstrated the capacity for subtype-preferential binding mdpi.comfrontiersin.orgresearchgate.net. This selectivity is particularly valuable given the high homology of the orthosteric binding site across mAChR subtypes, which complicates the development of selective small-molecule ligands mdpi.comresearchgate.netnih.gov.

MT2 has been reported to bind irreversibly to M1 mAChRs and shows a slightly weaker effect on M3 receptors latoxan.com. This preferential binding allows researchers to probe the specific roles of these subtypes in various physiological and pathological processes. By using MT2 in binding assays and functional studies, researchers can differentiate the contributions of M1 and M3 receptors from other mAChR subtypes mdpi.comsmartox-biotech.com.

The ability of MT2 to exhibit partial selectivity provides a means to investigate the distinct functions mediated by different mAChR subtypes, which is crucial for understanding their diverse roles in tissues like cardiac tissue, smooth muscle, exocrine glands, and various parts of the nervous system acnp.orgpnas.org.

Role in Investigating mAChR Function in Complex Biological Systems

This compound is employed to investigate the function of mAChRs within complex biological systems, such as tissue preparations and cellular models. Its application allows for the exploration of mAChR-mediated responses and signaling pathways in a more physiologically relevant context compared to studies using isolated receptors.

Studies using MT2 in tissue preparations, such as guinea-pig ileum, have shown its ability to interfere with muscarinic receptor function nih.gov. While the precise mechanism of interaction can be complex, involving potential allosteric modulation or two-step binding kinetics, the toxin's effect on receptor activity provides insights into the downstream signaling cascades and physiological outcomes mediated by the targeted mAChR subtypes core.ac.uk.

The use of MT2 in these systems helps researchers to understand how mAChRs contribute to complex biological processes, such as smooth muscle contraction or neurotransmitter release, by selectively modulating the activity of specific receptor subtypes acnp.orgpnas.org.

Development of Radioligands from this compound for Receptor Mapping

The high affinity and selectivity of certain muscarinic toxins, including the potential for subtype preference shown by MT2, make them attractive candidates for the development of radioligands. Radioligands are essential tools for receptor mapping studies, allowing for the quantitative determination of receptor density and distribution in tissues.

While MT7 is more widely cited for its use in developing M1-selective radioligands smartox-biotech.comlatoxan.com, the principle applies to other muscarinic toxins with suitable binding characteristics. Radioligands derived from muscarinic toxins can offer advantages over traditional small-molecule radioligands, particularly in achieving higher subtype selectivity, which has been a long-standing challenge in mAChR research mdpi.comresearchgate.netnih.gov.

The development of radiolabeled MT2 or modified versions thereof could potentially provide a tool for mapping the distribution of M1 and M3 receptors with greater specificity than some conventional radioligands latoxan.comnih.gov.

Autoradiographic Studies of mAChR Distribution in Brain Tissues

Quantitative autoradiography is a technique used to visualize and quantify the distribution of receptors in tissue sections, often brain tissue nih.govfrontiersin.org. Radioligands developed from muscarinic toxins, including potentially MT2, can be applied in autoradiographic studies to map the precise localization of specific mAChR subtypes in the brain and other tissues nih.gov.

Studies using autoradiography with various radioligands have revealed the distinct regional distribution of mAChR subtypes in the brain nih.govfrontiersin.orgresearchgate.net. For instance, M1, M2, and M4 receptors show marked regional variability in the rat brain researchgate.net. While specific autoradiographic studies using radiolabeled MT2 were not prominently found in the search results, the application of muscarinic toxin-derived radioligands in autoradiography is a recognized approach for studying receptor distribution with improved subtype resolution nih.gov. The ability of MT2 to target M1 and M3 receptors suggests its potential utility in mapping the distribution of these specific subtypes in brain regions where they are expressed latoxan.comresearchgate.net.

Design and Engineering of Novel mAChR Ligands

This compound serves as a template and inspiration for the design and engineering of novel mAChR ligands with improved selectivity and pharmacological properties. The unique structural features of three-finger toxins and their specific interactions with mAChRs provide valuable insights for rational drug design efforts mdpi.complos.orgresearchgate.net.

Chimeric Toxin Design and Pharmacological Profiling

Chimeric toxin design involves creating hybrid toxins by combining elements, such as loops, from different toxins with distinct receptor selectivities plos.org. This approach allows researchers to investigate how specific structural regions of muscarinic toxins contribute to their binding affinity and subtype selectivity.

Studies involving chimeric toxins derived from other muscarinic toxins, such as MT7 and MT1, have demonstrated that loop grafting can lead to the creation of ligands with novel pharmacological profiles and altered selectivity for mAChR subtypes plos.org. While direct examples of chimeric toxins specifically incorporating parts of MT2 were not detailed, the principle of using muscarinic toxins as scaffolds for designing chimeric ligands with tailored receptor interactions is well-established in the field plos.org. By swapping loops between MT2 and other muscarinic toxins, researchers could potentially engineer novel ligands with enhanced selectivity for M1 or M3 receptors or even altered functional properties.

Rational Drug Design Based on Toxin-Receptor Interactions

The detailed study of how muscarinic toxins like MT2 interact with mAChRs at a molecular level provides critical information for rational drug design. Understanding the specific amino acid residues and structural motifs involved in toxin binding can guide the design of small-molecule or peptide-based ligands that mimic or modulate these interactions mdpi.comsmartox-biotech.comresearchgate.net.

Structural studies, including X-ray crystallography and NMR, have provided insights into the three-dimensional structures of muscarinic toxins and their complexes with receptor fragments or related proteins latoxan.com. This structural information, coupled with mutagenesis studies, helps to identify key contact points and interaction interfaces mdpi.comsmartox-biotech.com.

For example, studies on MT7 binding to the M1 receptor have identified specific extracellular loops and residues critical for high-affinity binding mdpi.comsmartox-biotech.com. Similar detailed analyses of MT2-mAChR interactions, particularly with M1 and M3 subtypes, can inform the design of novel ligands targeting these receptors latoxan.com. Rational drug design efforts can leverage this knowledge to create compounds with improved affinity, selectivity, and desired functional profiles for therapeutic purposes researchgate.netnih.govmdpi.combohrium.com. The goal is to develop ligands that can selectively target specific mAChR subtypes to achieve therapeutic benefits while minimizing off-target effects researchgate.netresearchgate.netnih.govacs.org.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound135317-04-3

Note: The PubChem CID for this compound was found to be associated with its CAS number latoxan.com. PubChem also lists a CID for "this compound" as 185698, but this appears to be linked to D-Glucose uni-freiburg.de, which is incorrect. Another search result provided a different CID (5281725) for a compound also labeled "this compound" in a Traditional Chinese Medicine database , which is also likely incorrect for the snake venom peptide. The CAS number 135317-04-3 is consistently linked to the peptide toxin from Dendroaspis angusticeps latoxan.com. Therefore, the CAS number is used to find the correct PubChem entry, which is associated with a SID rather than a direct CID in some databases. Based on the provided information and cross-referencing, the CAS number is the most reliable identifier for this specific peptide toxin.

Interactive Table: this compound Binding Profile (Illustrative based on search results)

Receptor SubtypeReported Interaction / PreferenceSource
M1Binds irreversibly, high affinity latoxan.com
M3Slightly weaker effect latoxan.com

Methodological Approaches in Muscarinic Toxin 2 Research

Recombinant Protein Expression and Purification Systems

To obtain sufficient amounts of muscarinic toxin 2 and the muscarinic acetylcholine (B1216132) receptors for detailed study, recombinant protein expression and purification systems are frequently employed. This involves introducing the genetic material encoding the toxin or receptor into a host organism or cell line, which then produces the protein.

Recombinant expression of muscarinic toxins, including MT2, has been achieved in systems such as Escherichia coli. oup.combiorxiv.org This approach allows for the production of milligram quantities of the toxin. oup.combiorxiv.org Following expression, purification steps are necessary to isolate the recombinant protein from the host cell components. Techniques like affinity chromatography are commonly used for purification, often utilizing tags engineered into the recombinant protein or antibodies specific to the protein. oup.comnii.ac.jp For proteins with disulfide bonds, such as three-finger toxins, proper refolding protocols are crucial after purification from inclusion bodies in E. coli to ensure biological activity. biorxiv.org

Similarly, recombinant muscarinic acetylcholine receptors are expressed in various cell lines, facilitating their study in isolation from other receptor types. origene.comjneurosci.org These recombinant receptors can then be used in downstream binding and functional assays.

Research into this compound and its interaction with muscarinic acetylcholine receptors employs various methodologies to understand its binding characteristics and the structural determinants of its activity. These approaches often focus on elucidating the specific residues on both the toxin and the receptor that are critical for recognition and binding affinity.

Mutagenesis Strategies for Elucidating Structure-Function Relationships

Mutagenesis is a powerful technique used to investigate the relationship between the structure of a protein (like this compound or muscarinic receptors) and its function. By selectively altering specific amino acid residues and observing the resulting changes in binding or activity, researchers can identify key residues involved in molecular interactions. This approach has been widely applied to study the interaction between muscarinic toxins and their receptor targets. researchgate.netcapes.gov.br

Site-Directed Mutagenesis of this compound

Site-directed mutagenesis of this compound involves intentionally changing specific amino acid residues within the toxin's sequence to understand their contribution to receptor binding and selectivity. Studies on other muscarinic toxins, such as MT7 (m1-toxin1), have demonstrated the utility of this approach. For instance, mutating specific residues in MT7, like Phe38 to Ile or Lys65 to Glu, affected its binding to M1 receptors. nih.gov These mutations, introduced using techniques like PCR-based methods, can alter the toxin's affinity, reversibility of binding, and effects on receptor function. nih.gov While direct detailed findings on site-directed mutagenesis specifically of this compound (MT2) were not extensively found in the search results, the principles and techniques applied to other muscarinic toxins like MT7 are directly relevant to studying MT2. nih.govnih.gov The three-finger fold structure characteristic of these toxins, including MT2, suggests that residues located on the loops are often involved in receptor interactions. researchgate.netrcsb.org

Chimeric Receptor Constructs for Binding Domain Analysis

Chimeric receptor constructs are engineered proteins created by combining segments from different receptor subtypes. This technique is invaluable for identifying which regions or domains of a muscarinic receptor are responsible for the binding of this compound. By creating chimeric receptors, for example, between receptor subtypes that bind MT2 with high affinity (like M1) and those that bind with lower affinity (like M3 or M5), researchers can pinpoint the receptor regions that confer high-affinity binding. mdpi.comresearchgate.net

Studies utilizing chimeric receptors, particularly with MT7, have highlighted the importance of the extracellular loops (ECLs) of muscarinic receptors in toxin binding. mdpi.comresearchgate.net For instance, chimeric M1:M3 and M1:M5 (B69691) receptor constructs have demonstrated that specific residues within ECL2 and ECL3 of the M1 receptor are critical for high-affinity MT7 binding. mdpi.comresearchgate.net By substituting corresponding residues or entire loops from a low-affinity receptor subtype into a high-affinity subtype, or vice versa, researchers can observe changes in MT2 binding affinity and functional responses. This allows for the mapping of toxin binding sites on the receptor at a domain or even residue level. mdpi.comresearchgate.net

Evolutionary and Comparative Biological Perspectives

Phylogeny and Diversification of Muscarinic Toxins in Elapid Snakes

Muscarinic toxins (MTs), including MT2, are components of the complex venoms produced by elapid snakes, specifically isolated from mamba species such as the Eastern green mamba (Dendroaspis angusticeps) and the black mamba (Dendroaspis polylepis). latoxan.comuni-freiburg.denih.govlatoxan.com These toxins belong to the superfamily of three-finger toxins (3FTxs), a group of non-enzymatic proteins characterized by a conserved structural motif consisting of three beta-stranded loops extending from a core stabilized by disulfide bonds. latoxan.com

3FTxs are a prominent component in the venoms of elapids and have undergone significant diversification. The evolution of 3FTxs in elapid snakes is marked by high rates of gene duplication and diversification, often driven by positive selection. This diversification is closely linked to the evolution of advanced venom delivery systems in these snakes. MTs typically consist of 65 or 66 amino acid residues and contain four disulfide bridges, displaying homology to other 3FTx family members such as alpha-neurotoxins, kappa-neurotoxins, and cytotoxins. latoxan.com Sequence comparisons among different muscarinic toxins have indicated specific regions, such as residues 31-33, that are crucial for their selective binding properties. latoxan.com

Co-evolutionary Aspects of Snake Toxins and Acetylcholine (B1216132) Receptors

The interaction between snake venom toxins and their targets, such as acetylcholine receptors, is a classic example of co-evolutionary arms races. While much research on this topic has focused on the co-evolution between alpha-neurotoxins and nicotinic acetylcholine receptors (nAChRs) in prey and resistant snakes, the principle of reciprocal selection pressures also applies to other toxin-receptor interactions, including those involving muscarinic toxins and mAChRs.

Studies on alpha-neurotoxin resistance in animals frequently envenomated by elapids, including some snakes themselves, have revealed molecular adaptations in the nAChR. These adaptations, such as N-glycosylation or charge reversal mutations, reduce the binding affinity of the toxins while preserving the receptor's function with its endogenous ligand, acetylcholine. This highlights how target-site modification can confer resistance and drive the evolution of venom composition.

Muscarinic toxins, including MT2, exert their effects by binding to mAChRs. uni-freiburg.delatoxan.com While initial studies suggested high subtype selectivity for some MTs, such as MT7's potent and selective antagonism of the M1 receptor nih.gov, functional studies have shown that MT2 is less selective than initially indicated by binding assays alone, exhibiting agonist activity at M1, M3, and M5 (B69691) receptors at varying concentrations. uni-freiburg.de This interaction and the observed selectivity (or lack thereof) suggest an ongoing evolutionary dynamic between the toxins and their mAChR targets. The evolution of diverse MTs with differing affinities and selectivities for mAChR subtypes in snake venom likely reflects adaptations to target the specific receptor profiles present in their prey, potentially driving reciprocal adaptations in the prey's receptors over evolutionary time.

Evolutionary History of Muscarinic Acetylcholine Receptor Genes in Vertebrates

The muscarinic acetylcholine receptor family in mammals comprises five subtypes: M1, M2, M3, M4, and M5, encoded by the CHRM1 to CHRM5 genes, respectively. These receptors are G-protein-coupled receptors (GPCRs) and play crucial roles in the central and peripheral nervous systems. The evolutionary history of these genes in vertebrates has been elucidated through phylogenetic analyses, examination of exon-intron organization, and studies of conserved synteny.

Analysis indicates the presence of two ancestral mAChR genes in the vertebrate predecessor prior to the major whole-genome duplication events.

The evolution of the five mammalian mAChR subtypes is strongly linked to the two rounds of whole-genome duplication (1R and 2R) that occurred early in vertebrate evolution. Following these events, one of the ancestral genes duplicated, giving rise to the genes encoding the M2 and M4 receptors (CHRM2 and CHRM4). The other ancestral gene underwent triplication, leading to the genes encoding the M1, M3, and M5 receptors (CHRM1, CHRM3, and CHRM5).

Further gene duplication occurred in the teleost lineage, which experienced a third whole-genome duplication (3R). This event resulted in duplicates of all five mAChR genes, leading to a repertoire of 10 mAChR genes in species like the zebrafish. Phylogenetic analyses and synteny data support that the duplications of mAChR genes in vertebrates are primarily a consequence of these tetraploidization events, with no evidence found for separate, smaller-scale duplication events contributing to the expansion of this gene family in the studied vertebrate species.

The distribution of these genes varies across vertebrate groups. While all five CHRM genes are generally present in most vertebrates studied, the CHRM1 gene has not been identified in some teleosts or in birds.

The expansion of the mAChR gene family through whole-genome duplication events has been followed by the divergence of these duplicated genes, leading to functional specialization of the resulting receptor subtypes. This process involves both subfunctionalization, where duplicated genes partition the ancestral gene's functions, and neofunctionalization, where a duplicated gene acquires a novel function.

The five mammalian mAChR subtypes exhibit distinct pharmacological properties, tissue distribution patterns, and intracellular signaling pathways, providing strong evidence for functional divergence. The subtypes are broadly classified into two groups based on their primary G-protein coupling: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating the phospholipase C pathway, while M2 and M4 receptors primarily couple to Gi/o proteins, inhibiting adenylyl cyclase activity and regulating ion channels. This differential coupling to distinct signaling pathways is a key aspect of their functional specialization.

Studies investigating the functional roles of individual mAChR subtypes in various physiological processes, such as cognition, learning, memory, smooth muscle contraction, and regulation of heart rate, further highlight their specialized functions. For instance, M2 receptors are important in regulating heart rate and neuronal excitability, while M1 and M3 receptors are often involved in excitatory neurotransmission and smooth muscle contraction. The distinct expression patterns and functional roles of the mAChR subtypes across different tissues and developmental stages in vertebrates are consistent with the outcomes of subfunctionalization and potentially neofunctionalization following the ancient gene duplication events. The doubled repertoire of mAChR genes in teleosts like zebrafish provides an excellent system for further investigating the extent of subfunctionalization and neofunctionalization in this expanded gene family. Specific structural elements, particularly within the intracellular loops like the third intracellular loop, are critical determinants of the receptor subtypes' selectivity for different G-proteins, contributing to their functional divergence.

Q & A

Q. How can researchers determine the receptor subtype selectivity of muscarinic toxin 2 (MT2) in vitro?

Methodology: Use radioligand binding assays with subtype-specific antagonists (e.g., pirenzepine for M1, himbacine for M4) to measure MT2's affinity across muscarinic receptor subtypes (M1–M5). Competitive displacement curves and IC50 values should be compared to reference ligands . Functional assays (e.g., Ca²⁺ mobilization for M1/M3/M5; cAMP inhibition for M2/M4) can validate selectivity by linking receptor activation to downstream signaling pathways .

Q. What experimental models are appropriate for studying MT2's physiological effects?

Methodology: Primary neuronal cultures (e.g., superior cervical ganglion neurons) or transfected cell lines (CHO, HEK293) expressing human/murine muscarinic receptors are ideal for controlled in vitro studies . For tissue-level effects, ex vivo organ baths (e.g., ileum or bladder smooth muscle) can assess MT2's impact on contractility mediated by M2/M3 receptors .

Q. How should researchers address discrepancies between MT2's binding affinity and functional potency?

Methodology: Perform Schild analysis to differentiate competitive vs. allosteric mechanisms. If MT2 binds with high affinity but shows weak functional inhibition, consider its potential as a negative allosteric modulator. Validate using mutagenesis to map binding sites (e.g., transmembrane domains vs. extracellular loops) .

Advanced Research Questions

Q. What structural biology techniques can elucidate MT2's interaction with muscarinic receptors?

Methodology: Cryo-EM or X-ray crystallography of MT2-receptor complexes can resolve binding epitopes. Homology modeling based on MT7 (M1-selective toxin) structures may identify conserved vs. divergent regions influencing subtype specificity . Pair with molecular dynamics simulations to study binding kinetics under physiological conditions .

Q. How can MT2 be used to probe allosteric modulation of muscarinic receptors in neurodegenerative disease models?

Methodology: In Alzheimer’s models (e.g., APP/PS1 mice), administer MT2 intracerebroventricularly to assess cognitive effects via M1/M4 modulation. Combine with PET imaging using [¹¹C]NMPYB or [¹⁸F]FDG to quantify receptor occupancy and metabolic changes .

Q. What strategies mitigate off-target effects of MT2 in in vivo studies?

Methodology: Use conditional knockout mice (e.g., M2⁻/⁻) to isolate MT2's subtype-specific actions. Pharmacological validation with selective antagonists (e.g., AF-DX 116 for M2) can confirm target engagement . Dose-response studies in wild-type vs. knockout models are critical .

Q. How do post-translational modifications (PTMs) of muscarinic receptors influence MT2 binding?

Methodology: Express receptors with site-directed mutations (e.g., phosphorylation-deficient Ser/Thr→Ala mutants) in HEK293 cells. Compare MT2’s binding kinetics (SPR/BLI) and functional inhibition (cAMP/Ca²⁺ assays) to wild-type receptors .

Data Contradiction & Validation

Q. How should conflicting data about MT2’s role in cardiac function be resolved?

Methodology: Replicate studies in isolated cardiomyocytes (M2-dominated) vs. smooth muscle (M3-dominated). Measure MT2’s effect on heart rate (ECG) and contractility (Langendorff perfusion) while controlling for parasympathetic tone . Cross-validate using subtype-specific antibodies in immunohistochemistry .

Q. What analytical approaches confirm MT2’s purity and stability in experimental setups?

Methodology: Use MALDI-TOF mass spectrometry for peptide mass verification and HPLC for purity assessment (>95%). Stability tests (e.g., incubation in serum-containing buffer) with periodic functional assays ensure bioactivity retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.